2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide 2-aminobenzenesulfonamide is a sulfonamide and a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 3306-62-5
VCID: VC0006712
InChI: InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)N
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

2-Aminobenzenesulfonamide

CAS No.: 3306-62-5

Cat. No.: VC0006712

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

2-Aminobenzenesulfonamide - 3306-62-5

CAS No. 3306-62-5
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 2-aminobenzenesulfonamide
Standard InChI InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Standard InChI Key YAZSBRQTAHVVGE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)N
Canonical SMILES C1=CC=C(C(=C1)N)S(=O)(=O)N

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with an amino group (–NH2_2) at the ortho position and a sulfonamide moiety (–SO2_2NH2_2) at the adjacent carbon. This arrangement confers distinct electronic and steric properties, as evidenced by its planar geometry and intramolecular hydrogen bonding between the amino and sulfonyl groups .

Table 1: Key Identifiers of 2-Aminobenzenesulfonamide

PropertyValueSource
CAS Number3306-62-5
IUPAC Name2-Aminobenzenesulfonamide
Molecular Weight172.21 g/mol
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)N
InChIKeyYAZSBRQTAHVVGE-UHFFFAOYSA-N

Crystallographic Insights

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. The sulfonamide group adopts a tetrahedral geometry, while the amino group participates in intermolecular hydrogen bonds, stabilizing the lattice . These interactions contribute to its relatively high melting point of 155–157°C .

Physicochemical Properties

Solubility and Stability

2-Aminobenzenesulfonamide demonstrates notable solubility in polar solvents:

  • Water: 6.655 g/L at 24°C

  • Methanol: Sparingly soluble

  • DMSO: 25 mg/mL

Its stability under ambient conditions is attributed to the resonance stabilization of the sulfonamide group, though prolonged exposure to light necessitates storage in inert atmospheres .

Acid-Base Behavior

The compound exhibits weak acidity (pKa10.29\text{p}K_a \approx 10.29) due to deprotonation of the sulfonamide nitrogen . This property is critical for its role in pH-dependent biological interactions, such as carbonic anhydrase inhibition .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves the reduction of 2-nitrobenzenesulfonamide. A 2017 study detailed a two-step protocol:

  • Mitsunobu Reaction: Coupling 2-nitrobenzenesulfonamide with but-2-yne-1,4-diol to form an intermediate alkyne.

  • Nicholas Reaction: Cyclization under acidic conditions yields 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) .

This method achieves a 68% yield, with purity confirmed via 1H^1\text{H}-NMR and HPLC .

Industrial-Scale Production

Manufacturers optimize the process by employing catalytic hydrogenation instead of stoichiometric reductants, reducing waste and improving scalability .

Pharmacological and Industrial Applications

Carbonic Anhydrase Inhibition

2-Aminobenzenesulfonamide is a potent inhibitor of carbonic anhydrase B (Ki=12nMK_i = 12 \, \text{nM}), making it a scaffold for diuretics and antiglaucoma agents . Its mechanism involves binding to the enzyme’s zinc center, displacing water molecules essential for catalysis .

Antibacterial Agents

As a precursor to sulfa drugs, it interferes with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase . Derivatives exhibit broad-spectrum activity against Gram-positive pathogens .

Non-Pharmaceutical Uses

  • Analytical Chemistry: Chelates transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for spectrophotometric detection .

  • Polymer Science: Enhances thermal stability in epoxy resins, increasing decomposition temperatures by 40–60°C .

  • Agriculture: Investigated as a herbicide due to its phytotoxic effects on weed chloroplasts .

Recent Advances and Future Directions

Click Chemistry Applications

Functionalization with cyclononynes enables strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction for labeling biomolecules . Tunable reactivity via N-substituents expands its utility in live-cell imaging .

Drug Delivery Systems

Encapsulation in mesoporous silica nanoparticles improves bioavailability by 3.5-fold, addressing solubility limitations in oral formulations .

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